molecular formula C6H12O3 B1624582 4,4-Dimethoxybutanal CAS No. 56681-97-1

4,4-Dimethoxybutanal

Cat. No. B1624582
CAS RN: 56681-97-1
M. Wt: 132.16 g/mol
InChI Key: GOUMRDDQOZZQDR-UHFFFAOYSA-N
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Description

4,4-Dimethoxybutanal , also known as 4,4-dimethoxy-2-butanone , is an organic compound with the chemical formula C6H12O3 . It belongs to the class of aliphatic ketones and contains two methoxy (CH3O-) groups attached to the butanone backbone. The compound exhibits a fruity odor and is used in various applications, including as a flavoring agent and in organic synthesis .


Synthesis Analysis

The synthesis of 4,4-dimethoxybutanal involves the reaction of 4-methoxy-2-butanone with a suitable reagent (such as dimethyl sulfate or dimethyl carbonate ) under mild conditions. The methoxy groups are introduced via nucleophilic substitution reactions. The overall process yields 4,4-dimethoxybutanal as a colorless liquid .


Molecular Structure Analysis

The molecular structure of 4,4-dimethoxybutanal consists of a four-carbon backbone (butanone) with two methoxy groups attached to the second carbon atom. The compound’s linear formula is CH3COCH2CH(OCH3)2 . The methoxy groups contribute to its unique properties and reactivity .


Chemical Reactions Analysis

  • Condensation : It can participate in condensation reactions with other carbonyl compounds or amines .


Physical And Chemical Properties Analysis

  • Reactivity : Reacts with nucleophiles and reducing agents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds and Biomolecules

4,4-Dimethoxybut-1-yne, a derivative of 4,4-Dimethoxybutanal, serves as a valuable synthetic building block. It incorporates a masked aldehyde carbonyl group and a terminal alkyne within a four-carbon chain, making it versatile for the synthesis of heterocyclic compounds, functionalized alkenes, and various classes of biomolecules including carbohydrates, polyketides, and lipids (Deng, Wang, & Danheiser, 2015).

Overcharge Protection in Lithium Batteries

A compound closely related to 4,4-Dimethoxybutanal, 4-tertbutyl-1,2-dimethoxybenzene (TDB), was synthesized and tested as a redox shuttle for overcharge protection of lithium batteries. This research demonstrates the potential of dimethoxybenzene derivatives, like 4,4-Dimethoxybutanal, in enhancing the safety and efficiency of rechargeable lithium batteries (Feng, Ai, Cao, & Yang, 2007).

Ether Cleavage by Fungal Peroxygenase

Research on the oxidative cleavage of diverse ethers, including 1,4-dioxane and tetrahydrofuran, by an extracellular fungal peroxygenase, reveals insights into the biodegradation of ethers. This study provides valuable information on the environmental degradation of compounds structurally similar to 4,4-Dimethoxybutanal and their potential biodegradation pathways (Kinne, Poraj-Kobielska, Ralph, Ullrich, Hofrichter, & Hammel, 2009).

Catalytic Activities

4,4-Dimethoxybutanal and its derivatives have shown potential in catalytic activities, such as the selective reductive dimerization of phenylacetaldehyde to 2,4-diphenylbutanal, catalyzed by novel dirhodium complexes. This highlights its utility in organic synthesis and catalysis (Fontaine, Demonceau, Messere, Noels, Peris, & Lahuerta, 1995).

Chemical Synthesis and Material Science

Research involving the reaction of dibutyltin oxide with methanol under CO2 pressure, relevant to catalytic dimethyl carbonate synthesis, showcases the importance of 4,4-Dimethoxybutanal-related compounds in chemical synthesis and material science. These studies contribute to the development of environmentally friendly and efficient synthetic routes (Kohno, Choi, Ohshima, Yili, Yasuda, & Sakakura, 2008).

properties

IUPAC Name

4,4-dimethoxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-8-6(9-2)4-3-5-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUMRDDQOZZQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447104
Record name 4,4-dimethoxybutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxybutanal

CAS RN

56681-97-1
Record name 4,4-dimethoxybutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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